Spiramine A

Anti-platelet PAF antagonist Cardiovascular pharmacology

Spiramine A (CAS 114531-28-1; synonym Spiramine C acetate ester) is an atisine-type C20-diterpene alkaloid originally isolated from the roots of Spiraea japonica (Rosaceae). It belongs to the spiramine family of isoatisine-type diterpenoid alkaloids, characterized by a fused oxazolidine ring system and a molecular formula of C24H33NO4 with a monoisotopic mass of 399.241 Da.

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Cat. No. B15568604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramine A
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15?,16-,17+,18-,19+,20+,21+,22-,23+,24-/m1/s1
InChIKeyZPELMDXCJZDIBP-NCANIYPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Spiramine A for Scientific Procurement: Diterpene Alkaloid Baseline and Analytical Specifications


Spiramine A (CAS 114531-28-1; synonym Spiramine C acetate ester) is an atisine-type C20-diterpene alkaloid originally isolated from the roots of Spiraea japonica (Rosaceae) [1]. It belongs to the spiramine family of isoatisine-type diterpenoid alkaloids, characterized by a fused oxazolidine ring system and a molecular formula of C24H33NO4 with a monoisotopic mass of 399.241 Da [2]. Commercially, Spiramine A is available as a natural product reference standard with typical purity specifications ranging from ≥95% to ≥98% (HPLC), suitable for analytical method development, in vitro pharmacological studies, and as a chemical probe for investigating platelet-activating factor (PAF)-mediated pathways .

Why Spiramine A Cannot Be Interchanged with Other Spiramine Family Alkaloids


The spiramine alkaloid family (spiramines A, B, C, D, C1, P, Q, R, etc.) shares a common atisine-type C20-diterpene skeleton but exhibits profound functional divergence driven by specific structural modifications [1]. Subtle differences in oxidation state, esterification pattern (acetate vs. free hydroxyl), and stereochemical configuration at key positions (e.g., C15 α/β orientation) yield compounds with distinct pharmacological selectivity profiles. For instance, Spiramine A demonstrates selective inhibition of PAF-induced platelet aggregation with no effect on ADP or arachidonic acid pathways, whereas its close analog Spiramine C1 displays non-selective inhibition across all three aggregation inducers [2]. A user substituting Spiramine A with Spiramine B, C, D, or Spiramine C1 would therefore obtain fundamentally different experimental outcomes in terms of target engagement, off-target profile, and mechanistic interpretation—rendering cross-study reproducibility impossible without strict compound identity verification.

Spiramine A Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decisions


PAF-Induced Platelet Aggregation: Spiramine A Demonstrates ~4.6-Fold Higher Potency than Spiramine C1

Spiramine A inhibits PAF-induced rabbit platelet aggregation with an IC50 of 6.7 μM . In contrast, the structurally related analog Spiramine C1—derived from the same plant source—inhibits PAF-induced aggregation with an IC50 of 30.5 ± 2.7 μM under identical experimental conditions (Born turbidimetric method, rabbit platelet-rich plasma) [1]. This represents a 4.55-fold difference in potency (calculated as 30.5 μM / 6.7 μM = 4.55).

Anti-platelet PAF antagonist Cardiovascular pharmacology

Selectivity Profile Differentiation: Spiramine A is PAF-Selective, Spiramine C1 is Non-Selective

Spiramine A inhibits only PAF-induced platelet aggregation, showing no significant effect on ADP- or arachidonic acid (AA)-induced aggregation [1]. This contrasts sharply with Spiramine C1, which inhibits all three aggregation pathways—PAF (IC50 = 30.5 ± 2.7 μM), ADP (IC50 = 56.8 ± 8.4 μM), and AA (IC50 = 29.9 ± 9.9 μM)—demonstrating non-selective antiplatelet activity [2].

Target selectivity Mechanism of action Platelet aggregation pathways

Class-Level Structural Differentiation: Acetate Ester Moiety Distinguishes Spiramine A from Non-Acetylated Analogs

Spiramine A (molecular formula C24H33NO4, MW 399.52) contains an acetate ester moiety at the C15 position (systematic name: Spiramine C acetate ester), distinguishing it from Spiramine B (C22H31NO3, MW 357.49) and Spiramine D (C22H31NO3, MW 357.50), which lack this acetylation [1]. The atisine-type diterpenoid alkaloid class exhibits biological activities—including antiplatelet, antitumor, and anti-inflammatory effects—that are closely related to specific structural features [2].

Structure-activity relationship Diterpene alkaloid chemistry Analytical QC

Neuroprotective Activity: Patent Evidence for Spiramine A in Primary Neuron Models

According to patent disclosures, Spiramine A exhibits neuroprotective activity in both H2O2-injured primary neuron models and glutamate-induced primary neuron toxicity models [1]. Quantitative comparative data against other spiramine alkaloids in these specific neuroprotection assays are not publicly available.

Neuroprotection Oxidative stress Excitotoxicity

Antitumor Activity: Spiramine Derivatives Induce Bax/Bak-Independent Apoptosis

Spiramine derivatives bearing α,β-unsaturated ketone groups (derived from spiramine C-D) induce apoptosis in Bax(-/-)/Bak(-/-) MEF cells and exhibit cytotoxicity against tumor cell lines including multidrug-resistant MCF-7/ADR [1]. The oxazolidine ring is necessary for activity, and derivatives with double Michael reaction acceptor groups show significantly increased potency [1]. Direct comparative data for Spiramine A itself versus specific analogs in tumor cell viability assays are not available in the open literature.

Antitumor Apoptosis Multidrug resistance

Biosynthetic Pathway Distinction: Spiramine A/B and C/D Represent Divergent Branches

Feeding experiments with isotopically labeled precursors in in vitro cultured plantlets, combined with enzymatic transformation studies in cell-free extracts and LC-MS/MS analysis, have elucidated distinct biosynthetic pathways for Spiramine A/B versus Spiramine C/D [1]. This pathway divergence reflects underlying structural and stereochemical differences between these compound pairs.

Biosynthesis Metabolic engineering Natural product chemistry

Spiramine A Recommended Research Applications Based on Evidence-Validated Differentiation


PAF Antagonism Studies Requiring Selective, Pathway-Specific Tool Compounds

Spiramine A is the preferred selection for researchers investigating PAF receptor-mediated signaling pathways in platelet biology, inflammation, or thrombosis models where selectivity is paramount. Its selective inhibition of PAF-induced aggregation (IC50 = 6.7 μM) without confounding activity on ADP or AA pathways makes it superior to Spiramine C1, which exhibits non-selective inhibition across all three pathways (PAF IC50 = 30.5 μM; ADP IC50 = 56.8 μM; AA IC50 = 29.9 μM) [1].

Natural Product Reference Standard for LC-MS Analytical Method Development and QC

Spiramine A (≥98% purity, CAS 114531-28-1) serves as an authenticated reference standard for developing LC-MS methods to identify and quantify atisine-type diterpene alkaloids in Spiraea botanical extracts . The distinct molecular weight (MW 399.52, [M+H]+ at m/z 400) and acetate ester signature provide clear MS differentiation from non-acetylated spiramine analogs (Spiramine B/D, MW ~357.5, [M+H]+ at m/z 358) [1].

Structure-Activity Relationship (SAR) Studies of Atisine-Type Diterpenoid Alkaloids

Spiramine A is a suitable reference compound for SAR investigations comparing the functional consequences of C15 acetylation versus free hydroxyl configuration. Class-level evidence indicates that biological activities of atisine-type diterpenoid alkaloids—including antiplatelet, antitumor, and anti-inflammatory effects—are closely tied to specific structural features . Spiramine A's selective PAF antagonism provides a defined phenotypic anchor for probing how acetylation status influences target selectivity relative to non-acetylated analogs [1].

Neuroprotection Screening in Oxidative Stress and Excitotoxicity Models

Spiramine A is appropriate for inclusion in neuroprotection screening panels, supported by patent evidence demonstrating activity in H2O2-injured primary neuron models and glutamate-induced primary neuron toxicity models . Researchers should note that quantitative potency data (IC50/EC50) and direct comparator data against other spiramine alkaloids in these assays are not publicly available; Spiramine A should be selected for this application only after confirming compound identity via analytical QC.

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